molecular formula C23H27N3O2 B5619728 2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5619728
M. Wt: 377.5 g/mol
InChI Key: HKZWLIRMRWVYHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which is structurally related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, the synthesis of related 8-oxa-2,4-diazaspiro[5.5]undecanes has been reported using multi-component reactions (Jia Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, closely related to the compound under discussion, has been elucidated using NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation (M. Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their formation through reactions such as Michael addition and cyclization processes (Hanbiao Yang et al., 2008). These compounds are involved in various chemical reactions that lead to a wide range of potential applications.

Physical Properties Analysis

The synthesis and analysis of related spiro compounds have contributed to understanding the physical properties of diazaspiro[5.5]undecane derivatives. Their crystalline structure and intermolecular interactions have been extensively studied, providing insight into their stability and behavior under different conditions (T. Zhu, 2011).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, such as their reactivity with various chemical reagents and potential as intermediates in organic synthesis, have been a subject of research. These studies have led to the development of new synthetic methodologies and a deeper understanding of the compound's chemical behavior (K. Aggarwal et al., 2014).

properties

IUPAC Name

2-ethyl-4-phenyl-9-(pyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-25-17-23(15-20(22(25)28)18-7-4-3-5-8-18)10-13-26(14-11-23)21(27)19-9-6-12-24-16-19/h3-9,12,16,20H,2,10-11,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZWLIRMRWVYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CN=CC=C3)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

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